(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289585-49-4
VCID: VC6445086
InChI: InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1
SMILES: CC1=CC=C(C=C1)COC2CCNC2.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73

(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride

CAS No.: 1289585-49-4

Cat. No.: VC6445086

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73

* For research use only. Not for human or veterinary use.

(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride - 1289585-49-4

Specification

CAS No. 1289585-49-4
Molecular Formula C12H18ClNO
Molecular Weight 227.73
IUPAC Name (3R)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1
Standard InChI Key RSVSJIDDCJEPCR-UTONKHPSSA-N
SMILES CC1=CC=C(C=C1)COC2CCNC2.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 4-methylbenzyloxy group. The (R)-configuration at the stereogenic center influences its molecular interactions, particularly in chiral environments such as enzyme binding pockets. The hydrochloride salt improves aqueous solubility, a critical factor for in vitro and in vivo studies .

Physicochemical Data

Key properties of the compound are summarized below:

PropertyValueSource
Molecular FormulaC12H18ClNO\text{C}_{12}\text{H}_{18}\text{ClNO}
Molecular Weight227.73 g/mol
CAS Registry Number1289585-49-4
AppearanceLiquid
Assay Purity≥99.0%
Storage ConditionsDry, cool, ventilated environment

The liquid state at room temperature suggests moderate intermolecular forces, while the hydrochloride salt formation mitigates hygroscopicity concerns common to free amine derivatives .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is limited, analogous pyrrolidine derivatives are typically prepared via reductive amination or nucleophilic substitution. A plausible route involves:

  • Etherification: Reaction of (R)-3-hydroxypyrrolidine with 4-methylbenzyl bromide in the presence of a base (e.g., potassium carbonate) to form the ether linkage .

  • Salt Formation: Treatment of the free amine intermediate with hydrochloric acid in methanol to yield the hydrochloride salt .

This method aligns with protocols described for structurally similar compounds, such as 3-[(3-fluorobenzyl)oxy]azetidine hydrochloride and 4-((4-Methylbenzyl)oxy)piperidine hydrochloride , where reductive amination and acid-mediated salt formation are standard.

Quality Control

The compound is available commercially with a purity ≥99%, as verified by high-performance liquid chromatography (HPLC) . Suppliers like Chemlyte Solutions provide gram-to-kilogram quantities, ensuring accessibility for large-scale research .

Future Directions and Research Opportunities

Biological Screening

Prioritizing assays for kinase inhibition, receptor binding, and cytotoxicity could unveil therapeutic applications. Molecular docking studies may predict interactions with SphK1/SphK2 or related enzymes .

Synthetic Optimization

Exploring greener solvents (e.g., ethanol vs. DMF) or catalytic methods (e.g., enzymatic resolution) could improve the sustainability of large-scale production .

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